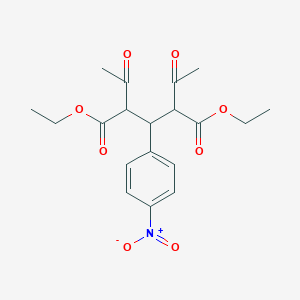
Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,4-Diacetil-3-(4-nitrofenil)pentanoato de dietilo es un compuesto orgánico con la fórmula molecular C19H23NO8. Se caracteriza por la presencia de dos grupos acetilo, un grupo nitrofenilo y un esqueleto de pentanodioato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2,4-Diacetil-3-(4-nitrofenil)pentanoato de dietilo típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la esterificación del ácido 2,4-diacetil-3-(4-nitrofenil)pentanodióico con etanol en presencia de un catalizador ácido. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa.
Métodos de producción industrial
En un entorno industrial, la producción de 2,4-Diacetil-3-(4-nitrofenil)pentanoato de dietilo puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos, son cruciales para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,4-Diacetil-3-(4-nitrofenil)pentanoato de dietilo se somete a varias reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo se puede oxidar para formar derivados nitro.
Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones adecuadas.
Sustitución: Los grupos acetilo pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en reacciones de sustitución, a menudo en presencia de una base como el hidróxido de sodio.
Productos principales
Oxidación: Formación de derivados nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados acetilo sustituidos.
Aplicaciones Científicas De Investigación
El 2,4-Diacetil-3-(4-nitrofenil)pentanoato de dietilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2,4-Diacetil-3-(4-nitrofenil)pentanoato de dietilo implica su interacción con objetivos moleculares específicos. El grupo nitrofenilo puede interactuar con enzimas y proteínas, potencialmente inhibiendo su actividad. Los grupos acetilo también pueden desempeñar un papel en la modulación de la reactividad del compuesto y las interacciones con otras moléculas.
Comparación Con Compuestos Similares
Compuestos similares
- 2,4-Diacetil-3-(4-clorofenil)pentanoato de dietilo
- 2,4-Diacetil-3-fenilpentanoato de dietilo
Singularidad
El 2,4-Diacetil-3-(4-nitrofenil)pentanoato de dietilo es único debido a la presencia del grupo nitrofenilo, que confiere propiedades químicas y biológicas distintas en comparación con sus análogos. El grupo nitro mejora su reactividad y potencial para diversas aplicaciones en investigación e industria.
Propiedades
IUPAC Name |
diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO8/c1-5-27-18(23)15(11(3)21)17(16(12(4)22)19(24)28-6-2)13-7-9-14(10-8-13)20(25)26/h7-10,15-17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXHYIKVGUIRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OCC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
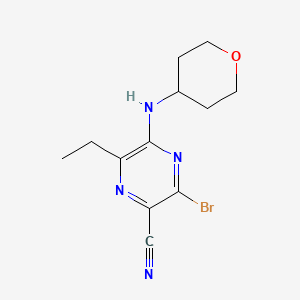


![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)

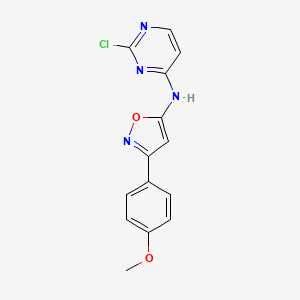


![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)
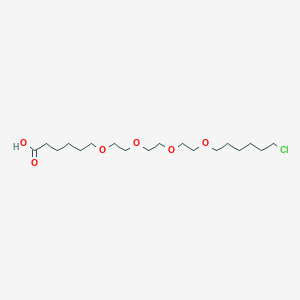

![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)
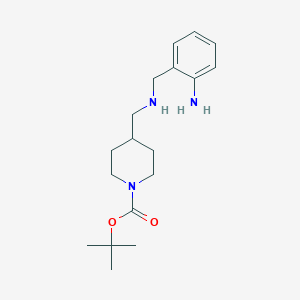
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
